4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Description
4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety, which is further functionalized with a bromo-tert-butylphenoxy group
Properties
IUPAC Name |
5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-18(2,3)13-4-5-15(14(19)10-13)23-11-16-21-17(22-24-16)12-6-8-20-9-7-12/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESMWUWGOZOBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromo-tert-butylphenoxy group: This step involves the reaction of 2-bromo-4-tert-butylphenol with suitable reagents to form the desired intermediate.
Coupling with pyridine: The final step involves coupling the intermediate with a pyridine derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: Due to the presence of the bromo group, the compound can participate in nucleophilic substitution reactions.
Electrophilic substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Electrophilic substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Oxidation and reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative.
Scientific Research Applications
4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-tert-butylphenol: A precursor in the synthesis of the target compound.
4-bromo-2,5-difluorobenzonitrile: Another compound with a bromo-substituted aromatic ring.
5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole: A structurally related compound with a different substitution pattern.
Uniqueness
4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
